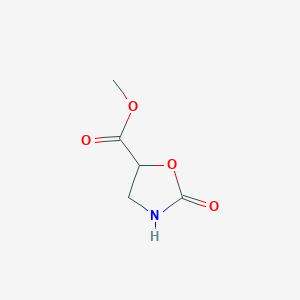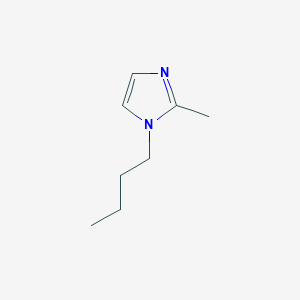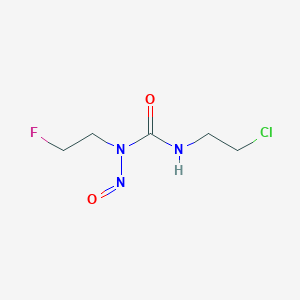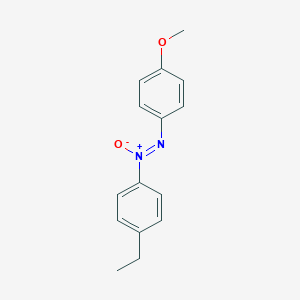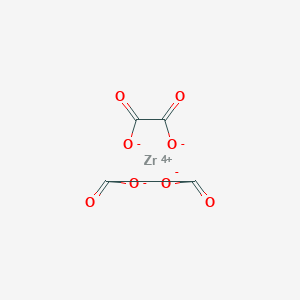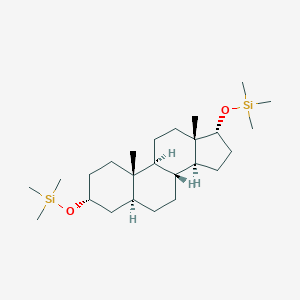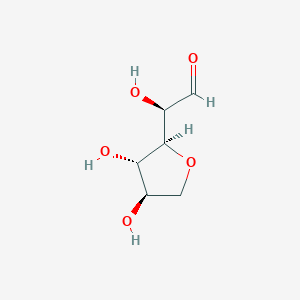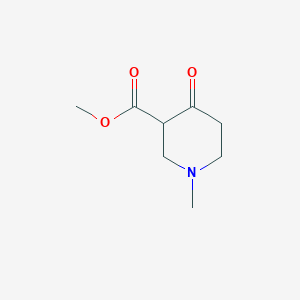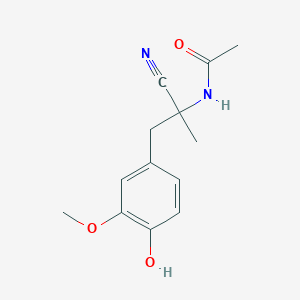
(-)-N-(1-Cyano-1-vanillylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-N-(1-Cyano-1-vanillylethyl)acetamide, also known as Capsazepine, is a synthetic compound that is widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons. Capsazepine has been shown to have a variety of effects on TRPV1, including blocking its activation by capsaicin, heat, and acid.
Mécanisme D'action
(-)-N-(1-Cyano-1-vanillylethyl)acetamide works by binding to a specific site on the TRPV1 channel, which prevents it from being activated by various stimuli. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the channel that prevents the influx of calcium ions.
Biochemical and Physiological Effects:
(-)-N-(1-Cyano-1-vanillylethyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TRPV1-mediated calcium influx, reduction of capsaicin-induced pain responses, and inhibition of inflammation and hyperalgesia in animal models. It has also been shown to have anxiolytic and antidepressant effects in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (-)-N-(1-Cyano-1-vanillylethyl)acetamide in lab experiments is its high potency and selectivity for TRPV1, which allows for precise control of the channel's activity. However, one limitation is that it is not a natural compound, which may limit its relevance to physiological processes in vivo.
Orientations Futures
There are many potential future directions for research involving (-)-N-(1-Cyano-1-vanillylethyl)acetamide. One area of interest is the role of TRPV1 in cancer, as it has been shown to be upregulated in various types of cancer cells. Another area of interest is the development of more potent and selective TRPV1 antagonists, which may have therapeutic potential for pain and inflammation. Additionally, the use of (-)-N-(1-Cyano-1-vanillylethyl)acetamide in combination with other compounds may lead to new insights into the complex physiological processes regulated by TRPV1.
Méthodes De Synthèse
(-)-N-(1-Cyano-1-vanillylethyl)acetamide can be synthesized using a variety of methods, including acylation of vanillylamine with acetic anhydride, followed by reaction with cyanogen bromide. Other methods include reaction of vanillin with ethyl cyanoacetate, followed by reduction and acylation, or reaction of vanillylamine with ethyl cyanoacetate, followed by acylation.
Applications De Recherche Scientifique
(-)-N-(1-Cyano-1-vanillylethyl)acetamide has been used extensively in scientific research to study the role of TRPV1 in various physiological processes. It has been shown to be effective in blocking the activation of TRPV1 by capsaicin, which is a natural compound found in chili peppers that is known to cause a burning sensation. (-)-N-(1-Cyano-1-vanillylethyl)acetamide has also been used to study the role of TRPV1 in pain perception, inflammation, and thermoregulation.
Propriétés
Numéro CAS |
14818-98-5 |
|---|---|
Nom du produit |
(-)-N-(1-Cyano-1-vanillylethyl)acetamide |
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
N-[2-cyano-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-13(2,8-14)7-10-4-5-11(17)12(6-10)18-3/h4-6,17H,7H2,1-3H3,(H,15,16) |
Clé InChI |
LWNXUHPNXYVCQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
SMILES canonique |
CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
Autres numéros CAS |
14818-97-4 14818-98-5 31915-71-6 13232-83-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



